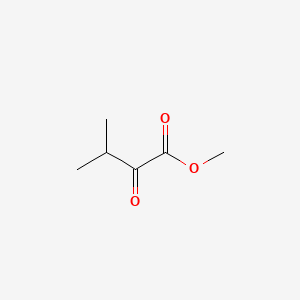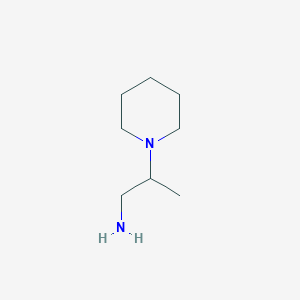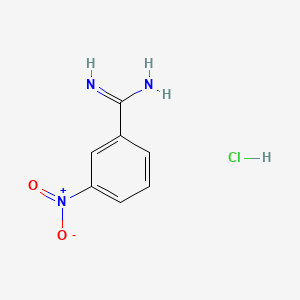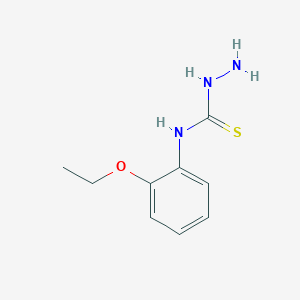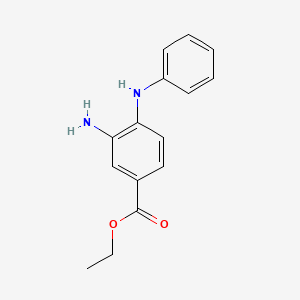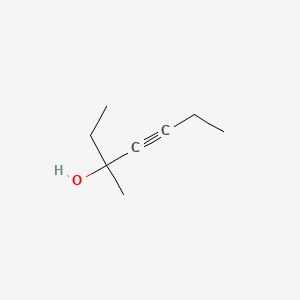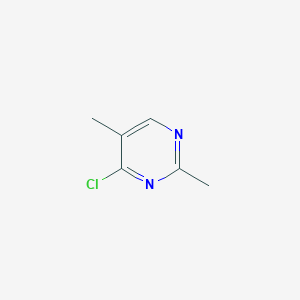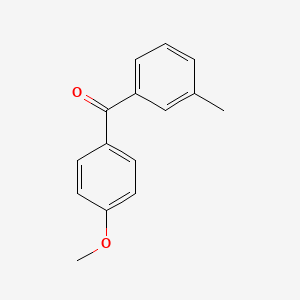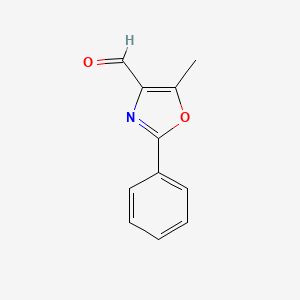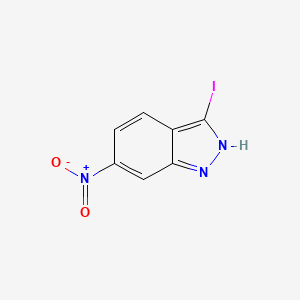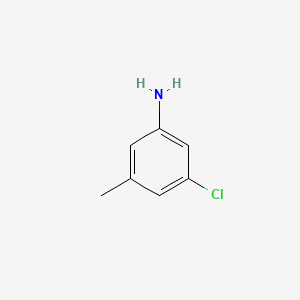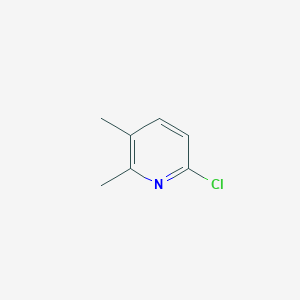
6-氯-2,3-二甲基吡啶
描述
6-Chloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 72093-13-1 . It has a molecular weight of 141.6 and its IUPAC name is 6-chloro-2,3-dimethylpyridine .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dimethylpyridine is 1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
6-Chloro-2,3-dimethylpyridine is a solid or semi-solid or lump or liquid . It is stored at room temperature in an inert atmosphere .科学研究应用
有机合成
6-氯-2,3-二甲基吡啶是重要的有机合成原料和中间体 . 由于其反应性和结构特性,它在多种有机化合物的形成中起着至关重要的作用 .
农用化学品应用
该化合物也用于农用化学品领域 . 它可用于合成多种农用化学品,包括杀虫剂和肥料 .
制药应用
在制药工业中,6-氯-2,3-二甲基吡啶用作合成多种药物的中间体 . 其独特的结构和性质使其成为药物设计和开发中宝贵的组成部分 .
染料领域
6-氯-2,3-二甲基吡啶用于染料领域 . 它可用于生产多种染料和颜料,有助于其颜色和稳定性 .
2-苯胺嘧啶的合成
通过2-氯-4,6-二甲基嘧啶与不同取代的苯胺在微波条件下进行芳香亲核取代反应,得到了一系列2-苯胺嘧啶,包括新型衍生物 . 取代基对反应过程和效率有显著影响 .
生物活性
苯胺嘧啶作为杀菌剂和杀虫剂的生物活性是众所周知的,并有广泛报道 . 最近,一些2-苯胺嘧啶衍生物被评估为激酶抑制剂,对癌细胞系具有抗增殖活性 .
安全和危害
6-Chloro-2,3-dimethylpyridine is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is used for it . The hazard statements associated with it are H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
6-Chloro-2,3-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloro-2,3-dimethylpyridine is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that this compound is primarily used in industrial settings for the manufacture of other substances . Therefore, its bioavailability is likely to be influenced by factors such as the method of administration and the presence of other chemicals.
Result of Action
The primary result of the action of 6-Chloro-2,3-dimethylpyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 6-Chloro-2,3-dimethylpyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . It’s also worth noting that safety precautions should be taken when handling this compound, as it may cause skin irritation, serious eye damage, and respiratory irritation .
属性
IUPAC Name |
6-chloro-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNRJYHWHNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500793 | |
| Record name | 6-Chloro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-13-1 | |
| Record name | 6-Chloro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

